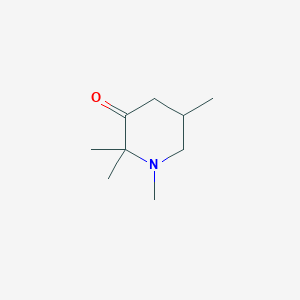

1,2,2,5-Tetramethylpiperidin-3-one

Description

Properties

IUPAC Name |

1,2,2,5-tetramethylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-7-5-8(11)9(2,3)10(4)6-7/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHEJROWHVLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(N(C1)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formaldehyde-Formic Acid Methylation

Post-cyclization, methyl groups are introduced at specific positions using formaldehyde and formic acid. The patent EP0729947A1 details a two-step process for methylating 2,2,6,6-tetramethylpiperidin-4-one:

-

Hydroxymethylation : Formaldehyde reacts with the amine nitrogen to form a 1-hydroxymethyl intermediate.

-

Reductive Methylation : Formic acid reduces the hydroxymethyl group to a methyl group via the Eschweiler-Clarke mechanism.

For 1,2,2,5-tetramethylpiperidin-3-one, this method could methylate position 1 if the starting material is 2,2,5-trimethylpiperidin-3-one. Key parameters include:

Catalytic Methylation

Dimethyl sulfate (DMS) serves as an alternative methylating agent, particularly in one-pot syntheses. As described in US5856494A, DMS (0.5–5 mol%) catalyzes the reaction between acetone condensates and ammonia, enabling simultaneous cyclization and methylation. Applying this to 1,2,2,5-tetramethylpiperidin-3-one synthesis would require a diketone precursor with pre-existing methyl groups at positions 2, 2, and 5.

Oxidation and Functional Group Interconversion

Alcohol Oxidation

Oxidizing a secondary alcohol at position 3 to a ketone provides a route to the target compound. For example, 1,2,2,5-tetramethylpiperidin-3-ol could be oxidized using Jones reagent (CrO3/H2SO4) or Swern conditions (oxalyl chloride/DMSO). The RSC Supporting Information highlights TEMPO-mediated oxidations, though these typically target alkoxyamine formation rather than ketones.

Optimization and Yield Considerations

Solvent Effects

Aromatic hydrocarbons like toluene enhance reaction efficiency by facilitating azeotropic water removal during methylation. Polar aprotic solvents (e.g., DMF) may improve solubility in cyclocondensation steps but risk side reactions.

Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

1,2,2,5-Tetramethylpiperidin-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1,2,2,5-Tetramethylpiperidin-3-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,2,5-Tetramethylpiperidin-3-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as a catalyst in oxidation reactions, facilitating the transfer of electrons and promoting the formation of desired products. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Key Observations:

TEMPO’s 2,2,6,6-methyl arrangement stabilizes its nitroxyl radical, enabling applications in catalysis and inhibition .

Functional Group Influence :

- The ketone in 1,2,2,5-Tetramethylpiperidin-3-one contrasts with TEMPO’s nitroxyl radical and Compound 124’s sulfonamide. This difference dictates reactivity: ketones participate in condensations, while sulfonamides and nitroxyls engage in hydrogen bonding or redox activity .

Applications :

- Hindered amines like bis(2,2,6,6-tetramethylpiperidin-4-yl) sebacate excel as light stabilizers due to their radical-scavenging ester groups, whereas 1,2,2,5-Tetramethylpiperidin-3-one’s ketone may favor synthetic intermediates or specialty chemicals .

Reactivity and Stability

- Electrophilicity : The ketone in 1,2,2,5-Tetramethylpiperidin-3-one is more electrophilic than the ester groups in hindered amine stabilizers, making it reactive toward nucleophiles like Grignard reagents or amines.

- Radical Stability : Unlike TEMPO, 1,2,2,5-Tetramethylpiperidin-3-one lacks a stable radical structure, limiting its utility in redox applications .

Biological Activity

1,2,2,5-Tetramethylpiperidin-3-one (TMP) is an organic compound belonging to the piperidine family. Its unique structure, characterized by four methyl groups on the piperidine ring, imparts distinct chemical properties that influence its biological activity. This article explores the biological activities associated with TMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

TMP is known for its stability and reactivity due to its specific methylation pattern. It participates in various chemical reactions such as oxidation, reduction, and substitution. The compound can act as a catalyst in oxidation reactions, facilitating electron transfer and promoting the formation of desired products.

The biological activity of TMP is primarily attributed to its interactions with biomolecules. It may modulate enzyme activities or interact with cellular receptors, leading to various physiological effects. For instance, TMP derivatives have been studied for their potential in drug development and as intermediates in organic synthesis .

Biological Activity

Research indicates that TMP exhibits several biological activities:

- Antioxidant Activity : TMP has been shown to possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Preliminary studies suggest that TMP may have antimicrobial effects against certain bacterial strains.

- Neuroprotective Effects : Some studies indicate that TMP may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Antioxidant Activity

A study demonstrated that TMP effectively scavenges free radicals in vitro, suggesting its potential as an antioxidant agent. This property could be beneficial in preventing cellular damage associated with oxidative stress .

Antimicrobial Properties

In a controlled environment, TMP was tested against various bacterial strains. Results indicated moderate antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research involving animal models has shown that TMP administration leads to decreased neuronal damage in models of neurodegeneration. This effect is believed to be mediated through the modulation of oxidative stress pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.